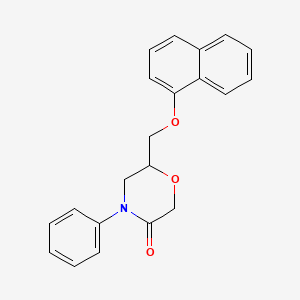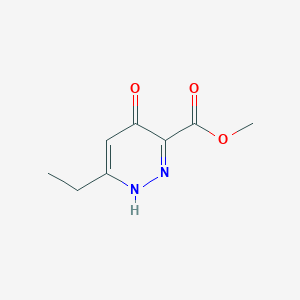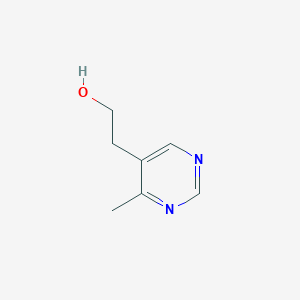
2-(4-Methylpyrimidin-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpyrimidin-5-yl)ethanol is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at position 4 and an ethanol group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanol typically involves the reaction of 4-methylpyrimidine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the pyrimidine ring attacks the ethylene oxide, leading to the formation of the ethanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as alkali metal hydroxides, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpyrimidin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-(4-Methylpyrimidin-5-yl)acetaldehyde or 2-(4-Methylpyrimidin-5-yl)acetic acid.
Reduction: 2-(4-Methylpyrimidin-5-yl)ethylamine.
Substitution: 2-(4-Methylpyrimidin-5-yl)ethyl chloride or 2-(4-Methylpyrimidin-5-yl)ethyl bromide.
Applications De Recherche Scientifique
2-(4-Methylpyrimidin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpyrimidin-5-yl)ethanol involves its interaction with specific molecular targets in biological systems. The ethanol group allows for hydrogen bonding with target proteins, potentially affecting their function. The pyrimidine ring can interact with nucleic acids, influencing processes such as DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylpyrimidin-5-yl)ethylamine: Similar structure but with an amine group instead of an ethanol group.
2-(4-Methylpyrimidin-5-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group.
2-(4-Methylpyrimidin-5-yl)ethyl chloride: Contains a chloride group instead of an ethanol group.
Uniqueness
2-(4-Methylpyrimidin-5-yl)ethanol is unique due to its specific combination of a pyrimidine ring and an ethanol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2-(4-methylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C7H10N2O/c1-6-7(2-3-10)4-8-5-9-6/h4-5,10H,2-3H2,1H3 |
Clé InChI |
MASJHMMIRVHTDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=NC=C1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


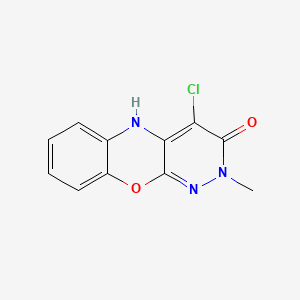
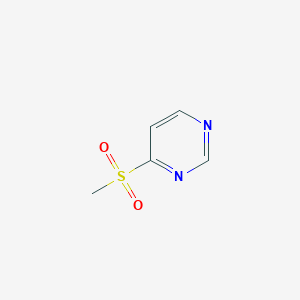
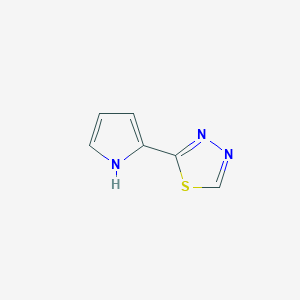
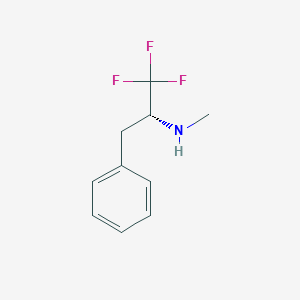
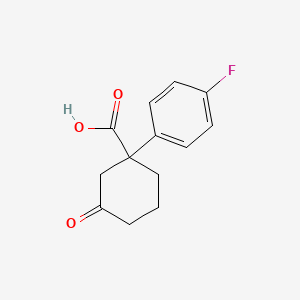


![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
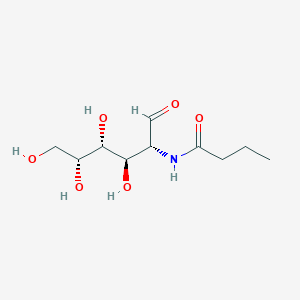
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
